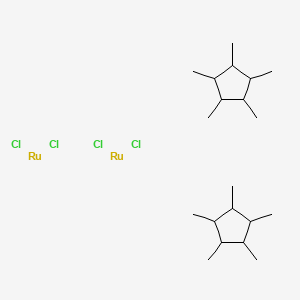Dichloro(pentamethylcyclopentadienyl)ruthenium dimer
CAS No.: 82091-73-4
Cat. No.: VC20424986
Molecular Formula: C20H40Cl4Ru2
Molecular Weight: 624.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82091-73-4 |
|---|---|
| Molecular Formula | C20H40Cl4Ru2 |
| Molecular Weight | 624.5 g/mol |
| IUPAC Name | dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
| Standard InChI | InChI=1S/2C10H20.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
| Standard InChI Key | HWLRJJSXPWYTCF-UHFFFAOYSA-J |
| Canonical SMILES | CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Introduction
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer, also known as pentamethylcyclopentadienyl ruthenium dichloride dimer, is an organoruthenium compound with the molecular formula [(C₅(CH₃)₅)RuCl₂]₂. This compound is a brown paramagnetic solid and serves as a reagent in organometallic chemistry. It is notable for its unique structural characteristics, including the ability to exist in multiple isomeric forms that differ in the distance between the ruthenium atoms .
Synthesis Methods
The primary synthesis method involves the reaction of hydrated ruthenium trichloride with pentamethylcyclopentadiene. This reaction is accompanied by the formation of decamethylruthenocene .
Synthesis Reaction
Applications and Reactions
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer is versatile in forming various organometallic complexes. It can be reduced to the diamagnetic tetramer of Ru(II) using zinc:
Additionally, methoxide can be used to produce a related diruthenium(II) derivative, which is also diamagnetic .
Comparison with Similar Compounds
This compound is unique due to its specific ligand environment provided by pentamethylcyclopentadiene, which influences its electronic properties and reactivity compared to similar compounds like dichloro(p-cymene)ruthenium(II) dimer and pentamethylcyclopentadienyl iridium dichloride dimer.
Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume